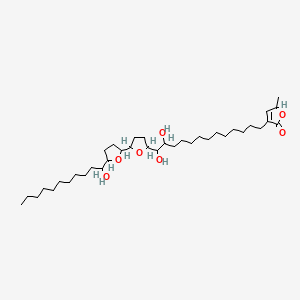
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5'-(1-hydroxyundecyl)(2,2'-bifuran)-5-yl)tridecyl)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- is a complex organic compound with a unique structure that includes multiple functional groups such as furanone, hydroxyl, and bifuran units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- involves multiple steps, starting from simpler precursors. One possible synthetic route is as follows:
Formation of the Bifuran Unit: The synthesis begins with the formation of the bifuran unit through a Diels-Alder reaction between a furan derivative and a suitable dienophile.
Hydroxylation: The bifuran unit is then subjected to hydroxylation using a reagent such as osmium tetroxide to introduce hydroxyl groups at specific positions.
Alkylation: The hydroxylated bifuran is alkylated with a long-chain alkyl halide under basic conditions to introduce the undecyl group.
Cyclization: The resulting intermediate undergoes cyclization to form the furanone ring, which is facilitated by acidic or basic catalysts.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of dihydrofuranone derivatives.
Substitution: Formation of alkyl or acyl derivatives.
科学研究应用
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and furanone ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The bifuran unit may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxydecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl-: Similar structure but with a different alkyl chain length.
2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)dodecyl)-5-methyl-: Similar structure but with a different alkyl chain length.
Uniqueness
The uniqueness of 2(5H)-Furanone, 3-(12,13-dihydroxy-13-(octahydro-5’-(1-hydroxyundecyl)(2,2’-bifuran)-5-yl)tridecyl)-5-methyl- lies in its specific combination of functional groups and the length of its alkyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
105072-16-0 |
|---|---|
分子式 |
C37H66O7 |
分子量 |
622.9 g/mol |
IUPAC 名称 |
4-[12,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-12-15-18-21-30(38)32-23-24-33(43-32)34-25-26-35(44-34)36(40)31(39)22-19-16-13-10-8-9-11-14-17-20-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3 |
InChI 键 |
LOBTVFMXMAFWGY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(C(CCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
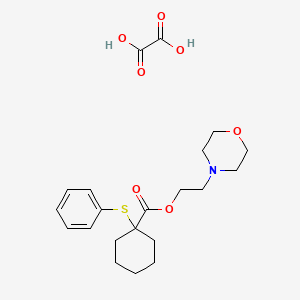
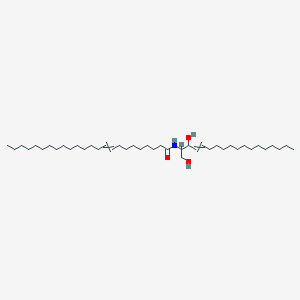
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
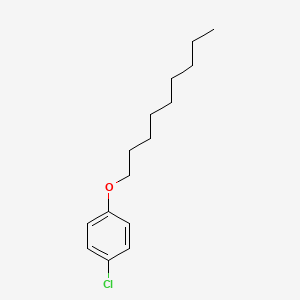
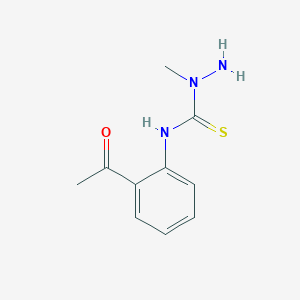
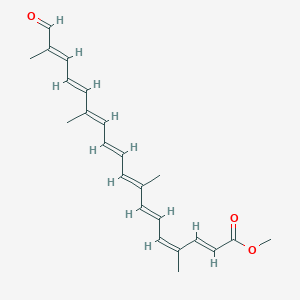
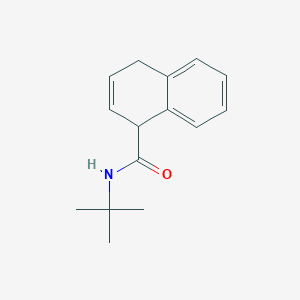
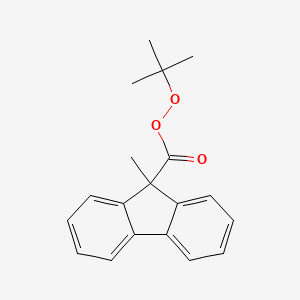
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
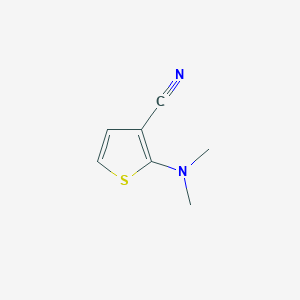
![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)

